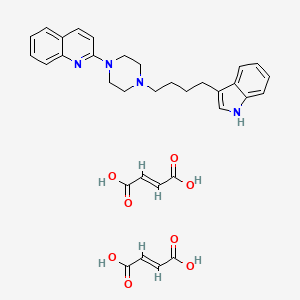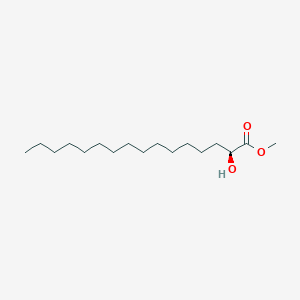
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one is a heterocyclic organic compound that belongs to the class of tetrazines. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications. The compound’s structure consists of a six-membered ring containing four nitrogen atoms and two methyl groups attached to the second and fourth positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrazine derivatives.
Substitution: The methyl groups and nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted tetrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized tetrazine derivatives, which can have different properties and applications depending on the nature of the substituents and the degree of oxidation.
科学研究应用
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and the nature of the interactions.
相似化合物的比较
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: The parent compound of the tetrazine family, known for its high reactivity and use in various chemical reactions.
3,6-Dimethyl-1,2,4,5-tetrazine: Another derivative with different substitution patterns, leading to variations in reactivity and applications.
1,2,4-Triazine: A related compound with one less nitrogen atom in the ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
74808-99-4 |
|---|---|
分子式 |
C4H10N4O |
分子量 |
130.15 g/mol |
IUPAC 名称 |
2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C4H10N4O/c1-7-4(9)8(2)6-3-5-7/h5-6H,3H2,1-2H3 |
InChI 键 |
DOQAWRXXPRKQHP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)N(NCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)


![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
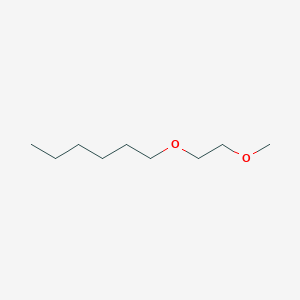
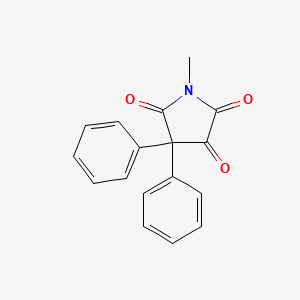
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
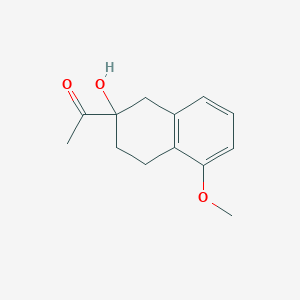
silane](/img/structure/B14435797.png)

